molecular formula C9H5BrO2 B1268052 3-Bromochromone CAS No. 49619-82-1

3-Bromochromone

Cat. No. B1268052
CAS RN: 49619-82-1
M. Wt: 225.04 g/mol
InChI Key: IQIGYNPOESZBDJ-UHFFFAOYSA-N
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Patent
US08093273B2

Procedure details

To a mixture of 3-bromochromone (1.5 g, 6.66 mmol), 4-methoxy phenyl boronic acid (1.01 g, 6.66 mmol), sodium carbonate (2.12 g, 20.0 mmol), toluene (40 mL) and water (10 mL) was added tetrakis-triphenyl phosphine palladium (385 mg, 0.33 mmol) under N2. The reaction mixture was heated to 110° C. for 5 h and then cooled to rt. Water was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with water, brine, dried and concentrated to give crude product, which was purified by column chromatography, using 20% EtOAc in hexane to give, 885 mg of 4′-methoxychromone product in 52% yield. A mixture of the above mentioned 4′-methoxychromone (400 mg, 1.58 mmol) and pyridinium hydrochloride (5 g) was heated at 190° C. for 4 h. The reaction mixture was cooled to rt, diluted with water, neutralized with NaHCO3 and filtered to give 314 mg of 3-(4-hydroxyphenyl)-4H-chromen-4-one (83%). MS (ES) m/z: 239.95 (M+1), 238.99 (M); Mp. 237-238° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis-triphenyl phosphine palladium
Quantity
385 mg
Type
reactant
Reaction Step Three
[Compound]
Name
4′-methoxychromone
Quantity
885 mg
Type
reactant
Reaction Step Four
[Compound]
Name
4′-methoxychromone
Quantity
400 mg
Type
reactant
Reaction Step Five
Name
pyridinium hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4][CH:3]=1.C[O:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[NH+]1C=CC=CC=1.C([O-])(O)=O.[Na+]>O.C1(C)C=CC=CC=1>[OH:14][C:15]1[CH:20]=[CH:19][C:18]([C:2]2[C:11](=[O:12])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[O:4][CH:3]=2)=[CH:17][CH:16]=1 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=COC2=CC=CC=C2C1=O
Name
Quantity
1.01 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
2.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
tetrakis-triphenyl phosphine palladium
Quantity
385 mg
Type
reactant
Smiles
Step Four
Name
4′-methoxychromone
Quantity
885 mg
Type
reactant
Smiles
Step Five
Name
4′-methoxychromone
Quantity
400 mg
Type
reactant
Smiles
Step Six
Name
pyridinium hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
A mixture of the
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 190° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=COC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.